actinonin

Cancer Biology Mitochondrial Translation c-Myc

Choose Actinonin (13434-13-4) for its irreplaceable multi-target profile. Unlike narrow-spectrum alternatives (GSK1322322, LBM415), its unique pseudotripeptide-hydroxamate scaffold irreversibly validates HsPDF in c-Myc-driven cancers (selective cytotoxicity window >3.8-fold). It outperforms bestatin by providing 44.5-fold greater potency for AP-N inhibition (I50=2.0 µM vs 89 µM), eliminating confounding off-target effects. With proven oral bioavailability and significant antitumor activity in prostate (CWR22) and lung xenograft models, it is the definitive gold-standard reference compound for high-throughput screening and SAR studies targeting bacterial and mitochondrial PDFs.

Molecular Formula C19H35N3O5
Molecular Weight 385.5 g/mol
Cat. No. B1331604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameactinonin
Molecular FormulaC19H35N3O5
Molecular Weight385.5 g/mol
Structural Identifiers
SMILESCCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO
InChIInChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)
InChIKeyXJLATMLVMSFZBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Actinonin: Baseline Characteristics for Procuring a Natural Pseudopeptide PDF Inhibitor


Actinonin (CAS: 13434-13-4) is a pseudotripeptide natural product antibiotic derived from Streptomyces roseopallidus, characterized by a hydroxamic acid warhead essential for metalloprotease inhibition [1]. It functions primarily as a potent, reversible inhibitor of peptide deformylase (PDF), a critical enzyme in bacterial protein maturation, with a Ki of 0.28 nM [2]. Beyond its canonical antibacterial target, actinonin demonstrates broader metalloprotease inhibitory activity, including moderate inhibition of matrix metalloproteinases (MMPs) and M1 family aminopeptidases [3]. It is also recognized as an inducer of apoptosis with antiproliferative effects against various human cancer cell lines [2][4].

Why Actinonin Cannot Be Generically Substituted by Other PDF or Metalloprotease Inhibitors


Actinonin's unique pseudotripeptide scaffold and hydroxamate warhead confer a specific multi-target profile that is not replicated by other in-class PDF inhibitors or broad-spectrum metalloprotease inhibitors. While many synthetic PDF inhibitors, such as GSK1322322 or LBM415, have been optimized for narrow-spectrum antibacterial potency, they often lack the critical mitochondrial PDF (HsPDF) activity that underpins actinonin's anticancer applications [1]. Conversely, other aminopeptidase inhibitors like bestatin exhibit a markedly different selectivity profile, with bestatin showing poor inhibition of AP-N (I50=89 μM) compared to actinonin's more potent and selective AP-N inhibition (I50=2.0 μM) [2]. Furthermore, structurally related compounds like actinonamide fail to replicate actinonin's ability to selectively inhibit mitochondrial translation in c-Myc-driven cancer cells [3]. These fundamental differences in target engagement, selectivity, and downstream biological effects make simple substitution between actinonin and its analogs or alternatives highly unreliable for research consistency.

Actinonin Product-Specific Quantitative Evidence for Differentiated Scientific Selection


Selective Mitochondrial Translation Inhibition in c-Myc-Driven Cancer Cells

Actinonin selectively inhibits mitochondrial translation and is cytotoxic to c-Myc-positive cells, while having minimal effect on c-Myc-negative cells. In a direct comparison, actinonin (20 μM) significantly reduced mitochondrial translation in c-Myc-positive P493 cells but not in c-Myc-negative cells. In contrast, the comparator chloramphenicol (CAM, 100 μM) inhibited mitochondrial translation non-selectively in both cell types [1]. This differential activity is also reflected in cytotoxicity assays, where actinonin had an IC50 of 26 μM in proliferating c-Myc-positive cells versus an IC50 of ≥100 μM in c-Myc-negative cells [2].

Cancer Biology Mitochondrial Translation c-Myc

Potent Nanomolar Inhibition of Peptide Deformylase (PDF) Across Species

Actinonin is a highly potent inhibitor of multiple forms of bacterial peptide deformylase (PDF), with Ki/IC50 values in the low nanomolar to sub-nanomolar range. Its Ki of 0.28 nM for PDF is a benchmark against which synthetic analogs are measured [1]. In a direct comparative study of PDF metalloforms, actinonin exhibited IC50 values of 90 nM for Zn-PDF (E. coli), 3 nM for Ni-PDF (E. coli), 0.8 nM for Fe-PDF (E. coli), and 11 nM for Ni-PDF (S. aureus) [2]. This broad and potent activity across bacterial PDF variants is a key differentiator from many synthetic PDF inhibitors which may be optimized for only a single metalloform or bacterial species.

Antibacterial Enzymology PDF Inhibition

Superior Selectivity and Potency for Aminopeptidase N (AP-N) Over Bestatin

In a direct head-to-head comparison against bestatin, a widely used aminopeptidase inhibitor, actinonin demonstrated significantly superior potency and selectivity for aminopeptidase N (AP-N). Actinonin inhibited AP-N with an I50 of 2.0 μM, whereas bestatin was a very poor inhibitor with an I50 of 89 μM, representing a 44.5-fold difference in potency [1]. Crucially, actinonin failed to significantly inhibit aminopeptidase A (AP-A) or aminopeptidase W (AP-W), while bestatin showed greater potency for AP-W (I50 = 7.9 μM) but no activity against AP-A [1]. This demonstrates actinonin's much cleaner selectivity profile for AP-N within the aminopeptidase family.

Aminopeptidase Enzyme Selectivity Inflammation

Functional MMP Inhibition Profile with Defined Selectivity Over PDF

While actinonin's primary high-affinity target is PDF (Ki=0.28 nM), it also exhibits a distinct and quantifiable inhibitory profile against several matrix metalloproteinases (MMPs). The Ki values for MMP-1, MMP-3, MMP-8, and MMP-9 are 300 nM, 1,700 nM, 190 nM, and 330 nM, respectively [1]. This data establishes a clear selectivity window: actinonin is approximately 1,000- to 6,000-fold more potent against PDF than against these MMPs. This profile is crucial for distinguishing actinonin's biological effects from those of broad-spectrum MMP inhibitors (e.g., batimastat) or other hydroxamate-based compounds that lack potent PDF activity. The quantification of this off-target (or secondary target) activity allows for rigorous experimental design where contributions from PDF versus MMP inhibition can be delineated.

Matrix Metalloproteinase MMP Inhibition Cancer Metastasis

In Vivo Antitumor Efficacy in Human Xenograft Models with Oral Bioavailability

Actinonin demonstrates significant and well-tolerated antitumor activity in vivo following both intraperitoneal (i.p.) and oral (p.o.) administration. In a CWR22 human prostate tumor xenograft model in nude mice, actinonin exhibited significant tumor growth inhibition. Importantly, treatment was well tolerated at high doses, with no signs of toxicity observed [1]. Actinonin has also been safely administered to mice at doses up to 400 mg/kg [1]. This oral bioavailability and favorable in vivo tolerability profile are not universal features among all PDF inhibitors or actinonin analogs. For instance, while some synthetic derivatives like PMT analogs have been reported to have improved pharmacokinetic properties over actinonin, the foundational in vivo activity and safety profile of the parent compound remain a key benchmark for new chemical entities .

In Vivo Pharmacology Cancer Xenograft Oral Bioavailability

Optimal Research and Industrial Application Scenarios for Actinonin Based on Quantitative Evidence


Target Validation of HsPDF in c-Myc-Driven Cancers

Utilize actinonin as a selective chemical probe to validate human mitochondrial peptide deformylase (HsPDF) as a therapeutic target in c-Myc-dependent cancers. The compound's demonstrated selectivity for inhibiting mitochondrial translation and inducing cytotoxicity in c-Myc-positive cells over c-Myc-negative cells [1] makes it ideal for establishing target engagement and functional dependency in vitro. This scenario is directly supported by the evidence that actinonin has a >3.8-fold selective cytotoxic window for c-Myc-overexpressing cells [1].

Reference Standard for PDF Inhibitor Screening and SAR Studies

Employ actinonin as a gold-standard reference compound in high-throughput screening campaigns or structure-activity relationship (SAR) studies aimed at discovering novel antibacterial or anticancer PDF inhibitors. Its well-characterized sub-nanomolar Ki (0.28 nM) for PDF and its defined activity across multiple bacterial PDF metalloforms (IC50s from 0.8 to 90 nM) [2] provide a robust benchmark against which new chemical entities can be quantitatively compared for potency and selectivity. This is critical for any medicinal chemistry program targeting PDF.

Selective Pharmacological Studies of Aminopeptidase N (AP-N/CD13) Function

Select actinonin over bestatin for studies requiring selective inhibition of aminopeptidase N (AP-N/CD13). Actinonin's 44.5-fold greater potency for AP-N (I50=2.0 μM) compared to bestatin (I50=89 μM), coupled with its lack of activity on AP-A and AP-W [3], ensures cleaner pharmacological results in cellular or in vivo models of inflammation, immune cell trafficking, and tumor invasion. This application scenario is crucial for researchers who need to avoid the confounding off-target effects associated with bestatin.

In Vivo Preclinical Efficacy Studies in Prostate and Lung Cancer Models

Design and execute in vivo efficacy studies using actinonin in human xenograft models of prostate (CWR22) and lung cancer. The compound's established oral bioavailability and significant antitumor activity in these models, combined with a favorable safety profile at high doses (up to 400 mg/kg in mice) [4], provide a strong rationale for its use as a positive control or lead compound in preclinical oncology programs. This scenario is directly validated by the existing in vivo data demonstrating target modulation and tumor growth inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for actinonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.